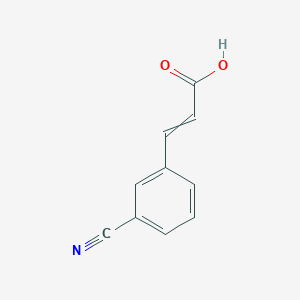
3-Cyanocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanocinnamic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocinnamic acid typically involves the reaction of 3-cyanobenzaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Hydrolysis of the Nitrile Group
The nitrile moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide intermediates.
Reaction Pathways:
The reaction proceeds via:
-
Protonation of the nitrile nitrogen (acidic) or direct nucleophilic attack (basic).
-
Hydration to form an imidic acid intermediate.
-
Further hydrolysis to a carboxylic acid (acidic) or amide (basic).
Key data:
-
The electron-withdrawing cyano group accelerates hydrolysis compared to non-functionalized nitriles.
-
Complete conversion in H₂SO₄ (concentrated) requires reflux at 100–120°C for 4–6 hrs .
Electrophilic Addition Reactions
The α,β-unsaturated system undergoes stereospecific additions.
Bromination:
-
Product : 2,3-Dibromo-3-(3-cyanophenyl)propanoic acid (predominantly erythro isomer).
-
Mechanism : Anti-addition of bromine across the double bond, directed by the cyano group’s electron-withdrawing effect.
-
Evidence : Melting point analysis (cf. trans-cinnamic acid bromination ) distinguishes diastereomers.
Decarboxylation
Thermal decarboxylation occurs under acidic or neutral conditions:
Reaction :
3-CCAΔ3−Cyanostyrene+CO2
-
Conditions : Heating at 180–200°C in diphenyl ether.
-
Mechanism : Conjugation stabilizes the transition state, facilitating CO₂ elimination.
Conjugate (Michael) Addition
The electron-deficient double bond reacts with nucleophiles:
Example :
-
Nucleophile : Thiophenol.
-
Product : 3-Cyano-β-phenylthio cinnamic acid.
-
Conditions : Basic catalysis (e.g., piperidine) in ethanol.
Metal-Mediated Cyclization
Fe(ClO4)₃ promotes cycloadditions via radical intermediates:
Reaction with Isocyanates :
-
Fe(ClO4)₃ coordinates to the nitrile, enabling radical addition to form oxazolidinofullerene analogs .
-
Key Step : Homolytic cleavage generates a fullerenyl radical, which cyclizes to form a five-membered ring .
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 4.20 ) participates in:
-
Salt formation : Reacts with bases (e.g., NaOH) to yield water-soluble carboxylates.
-
Esterification : Catalyzed by H₂SO₄ or DCC, forming esters (e.g., methyl 3-cyanocinnamate).
Mechanistic Insights
-
Electron-Withdrawing Effects : The cyano group deactivates the phenyl ring, directing electrophiles to the β-position of the α,β-unsaturated system.
-
Steric Considerations : The meta-substitution pattern minimizes steric hindrance during additions.
Applications De Recherche Scientifique
3-Cyanocinnamic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Cyanocinnamic acid involves its interaction with specific molecular targets and pathways. The cyano group and propenoic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanophenylboronic acid: Shares the cyano group and phenyl ring but differs in the presence of a boronic acid moiety.
3-Cyanophenylacetic acid: Similar structure with a cyano group and phenyl ring, but with an acetic acid moiety instead of propenoic acid.
Uniqueness
3-Cyanocinnamic acid is unique due to its combination of a cyano group, phenyl ring, and propenoic acid moiety
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-(3-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13) |
Clé InChI |
WEYFZKRRQZYAJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)C=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













